Benzene, [(3-butynyloxy)methyl]-
Overview
Description
Benzene, [(3-butynyloxy)methyl]-: is an organic compound that features a benzene ring substituted with a (3-butynyloxy)methyl group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene derivatives typically involves electrophilic aromatic substitution reactions. For Benzene, [(3-butynyloxy)methyl]-, a common synthetic route might involve the reaction of benzene with a suitable (3-butynyloxy)methyl halide under the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction would proceed through the formation of a benzenonium intermediate, followed by the substitution of the hydrogen atom on the benzene ring with the (3-butynyloxy)methyl group .
Industrial Production Methods: Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The specific conditions, such as temperature, pressure, and choice of catalyst, can vary depending on the desired product and the scale of production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene derivatives can undergo oxidation reactions, often resulting in the formation of carboxylic acids.
Reduction: Reduction reactions can convert nitro groups on benzene rings to amines. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions are common for benzene derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Halogens (e.g., Br2, Cl2), Lewis acids (e.g., AlCl3), nitrating agents (e.g., HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
Chemistry: Benzene derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, benzene derivatives are often used as scaffolds for drug development. They can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Industry: Benzene derivatives are used in the production of polymers, dyes, and resins. They are also important in the manufacture of various industrial chemicals .
Mechanism of Action
The mechanism of action for benzene derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, benzene derivatives with nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
Toluene: Benzene with a methyl group.
Phenol: Benzene with a hydroxyl group.
Aniline: Benzene with an amino group.
Uniqueness: Benzene, [(3-butynyloxy)methyl]- is unique due to the presence of the (3-butynyloxy)methyl group, which can impart distinct chemical and physical properties compared to other benzene derivatives.
Properties
IUPAC Name |
but-3-ynoxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h1,4-8H,3,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSZFFOZKQBRIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451628 | |
Record name | Benzene, [(3-butynyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22273-77-4 | |
Record name | Benzene, [(3-butynyloxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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